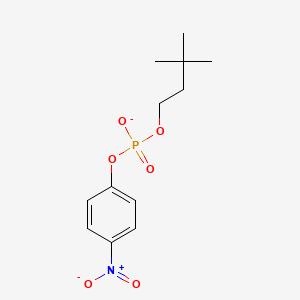
3,3-Dimethylbutyl 4-nitrophenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylbutyl 4-nitrophenyl phosphate is an organic compound that belongs to the class of aryl phosphates It is characterized by the presence of a phosphate group esterified with 4-nitrophenol and 3,3-dimethylbutanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutyl 4-nitrophenyl phosphate typically involves the esterification of phosphoric acid with 4-nitrophenol and 3,3-dimethylbutanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include phosphoric acid, 4-nitrophenol, and 3,3-dimethylbutanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbutyl 4-nitrophenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and 3,3-dimethylbutanol.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Substitution: The nitro group on the phenyl ring can be substituted under certain conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Oxidation: Requires oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Produces 4-nitrophenol and 3,3-dimethylbutanol.
Oxidation: Can lead to the formation of various oxidized products depending on the conditions.
Reduction: Results in the formation of reduced derivatives of the compound.
Scientific Research Applications
3,3-Dimethylbutyl 4-nitrophenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a substrate in enzymatic assays.
Biology: Employed in studies involving enzyme kinetics and inhibition.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 3,3-Dimethylbutyl 4-nitrophenyl phosphate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes such as phosphatases, which catalyze the hydrolysis of the phosphate ester bond. This interaction leads to the release of 4-nitrophenol and 3,3-dimethylbutanol, which can be further studied for their biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl phosphate: A simpler analog used in similar applications.
Dimethyl 4-nitrophenyl phosphate: Another related compound with different ester groups.
Tris(4-nitrophenyl) phosphate: A more complex ester with three 4-nitrophenyl groups .
Uniqueness
3,3-Dimethylbutyl 4-nitrophenyl phosphate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
120448-50-2 |
|---|---|
Molecular Formula |
C12H17NO6P- |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
3,3-dimethylbutyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H18NO6P/c1-12(2,3)8-9-18-20(16,17)19-11-6-4-10(5-7-11)13(14)15/h4-7H,8-9H2,1-3H3,(H,16,17)/p-1 |
InChI Key |
QXPHTVBLNUPXBD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















